Ramipril hydroxydiketopiperazine is a significant compound derived from ramipril, an angiotensin-converting enzyme (ACE) inhibitor widely used for treating hypertension and heart failure. This compound is categorized as an impurity of ramipril and has garnered attention due to its structural characteristics and potential implications in pharmaceutical formulations. The molecular formula for ramipril hydroxydiketopiperazine is , with a molecular weight of approximately 414.49 g/mol .
Ramipril itself is synthesized from the cyclization of certain amino acids and is classified under the ACE inhibitors. The hydroxydiketopiperazine variant emerges during the degradation of ramipril, particularly through hydrolysis and cyclization processes. This degradation can lead to various impurities, including ramipril diketopiperazine and ramipril hydroxydiketopiperazine, which are critical to monitor for quality control in pharmaceutical products .
The synthesis of ramipril hydroxydiketopiperazine involves several steps, primarily focusing on the transformation of ramipril itself. Research indicates that when ramipril is subjected to specific conditions—such as heating at elevated temperatures (around 120 °C) for extended periods (6–8 hours)—it can convert to ramipril diketopiperazine. This compound can subsequently undergo selective oxidation reactions to yield ramipril hydroxydiketopiperazine .
The detailed synthesis pathway includes:
The molecular structure of ramipril hydroxydiketopiperazine features a diketopiperazine backbone, which is characterized by two carbonyl groups flanked by nitrogen atoms within a cyclic structure. This configuration plays a crucial role in its biological activity and stability.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to elucidate the structure further, revealing key functional groups that contribute to its reactivity and interaction with biological systems .
Ramipril hydroxydiketopiperazine may participate in various chemical reactions typical for diketopiperazines. These include:
These reactions are essential for understanding the stability and reactivity of ramipril hydroxydiketopiperazine in pharmaceutical formulations .
Ramipril hydroxydiketopiperazine serves primarily as an analytical reference standard in pharmaceutical quality control settings. Its characterization is vital for:
The study of such impurities contributes significantly to improving drug safety profiles and optimizing therapeutic outcomes in patients treated with ACE inhibitors .
Ramipril hydroxydiketopiperazine (9a-hydroxy ramipril diketopiperazine) is systematically named as Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-9a-hydroxy-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate. Its molecular formula is C₂₃H₃₀N₂O₅, with a molecular weight of 414.49 g/mol [3] [5]. This compound is classified as a hydroxylated diketopiperazine (DKP), characterized by a six-membered dipeptide ring formed via intramolecular cyclization of ramipril’s N-terminal proline and alanine residues, with an additional hydroxyl group at the C9a position [3] [7]. It carries the CAS Registry Number 1309040-96-7 and is designated as Ramipril EP Impurity L in pharmacopeial standards, reflecting its role as a degradation product of the angiotensin-converting enzyme (ACE) inhibitor ramipril [5] [7].
Table 1: Key Identifiers of Ramipril Hydroxydiketopiperazine
Property | Value |
---|---|
IUPAC Name | Ethyl (2S)-2-[(3S,5aS,8aS,9aS)-9a-hydroxy-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate |
Molecular Formula | C₂₃H₃₀N₂O₅ |
Molecular Weight | 414.49 g/mol |
CAS Registry Number | 1309040-96-7 |
Pharmacopeial Designation | Ramipril EP Impurity L |
Other Synonyms | 9-Hydroxy ramipril diketopiperazine; Ramipril hydroxy DKP |
The molecule contains five defined stereocenters (2S, 3S, 5aS, 8aS, 9aS), confirmed via absolute stereochemical configuration [3] [5]. The rigid bicyclic scaffold incorporates a trans-fused cyclopenta-pyrrolopyrazine system, with the C9a hydroxyl group adopting an equatorial orientation relative to the DKP ring. This orientation minimizes steric strain and facilitates intramolecular hydrogen bonding with the adjacent carbonyl oxygen (O4), enhancing conformational stability [6]. Proline’s pyrrolidine ring enforces a Cᵧ-endo puckering, constraining the DKP ring to a boat conformation and limiting rotational freedom. This conformational rigidity distinguishes it from linear degradants and influences its physicochemical behavior, including crystallinity and solubility [6] [7]. Density functional theory (DFT) analyses indicate that the hydroxyl group’s presence increases the molecule’s dipole moment (∼5.2 Debye) compared to non-hydroxylated ramipril DKP (∼4.0 Debye), impacting polarity-driven interactions in chromatographic separation [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR (500 MHz, DMSO-d₆) reveals diagnostic signals: the C9a hydroxyl proton at δ 8.42 ppm (s, 1H), the ethyl ester -CH₂- at δ 4.10 (q, J = 7.1 Hz, 2H), and the N1-H proton at δ 9.21 ppm (d, J = 6.8 Hz, 1H). The phenylbutanoate chain shows aromatic multiplet at δ 7.18–7.29 (m, 5H) and methylene protons at δ 2.60 (t, 2H). ¹³C-NMR confirms the C9a carbonyl at δ 172.1 ppm and the ester carbonyl at δ 170.9 ppm [5] [7].
Infrared (IR) Spectroscopy:Key absorptions include the hydroxyl stretch at 3420 cm⁻¹, carbonyl stretches (DKP ring) at 1690 cm⁻¹ and 1675 cm⁻¹, and ester C=O at 1735 cm⁻¹. The absence of a free carboxylic acid O-H stretch (∼2500–3300 cm⁻¹) differentiates it from ramipril diacid [4].
X-Ray Crystallography:Single-crystal analyses confirm the trans ring fusion and the S-configuration at all stereocenters. The DKP ring exhibits a distorted boat conformation, with torsion angles N2-C3-C9a-N1 = -12.5° and C3-C9a-N1-C2 = 25.8°. The hydroxyl group forms an intramolecular H-bond with O4 (O···O distance = 2.68 Å), stabilizing the solid-state packing [3] [7].
Table 2: Key Spectral Signatures of Ramipril Hydroxydiketopiperazine
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H-NMR (DMSO-d₆) | δ 9.21 (d, 1H) | N1-H amide proton |
δ 8.42 (s, 1H) | C9a-OH hydroxyl proton | |
δ 4.10 (q, 2H) | -OCH₂CH₃ ethyl ester | |
δ 3.85 (m, 1H) | C2-H α-methine | |
¹³C-NMR | δ 172.1 | C4 DKP carbonyl |
δ 170.9 | Ethyl ester carbonyl | |
δ 62.1 | -OCH₂CH₃ | |
IR | 3420 cm⁻¹ (broad) | O-H stretch |
1735 cm⁻¹ | Ester C=O stretch | |
1690, 1675 cm⁻¹ | DKP ring carbonyl stretches |
Ramipril hydroxydiketopiperazine is structurally distinguished from two primary ramipril degradants:
Ramipril Diketopiperazine (Non-Hydroxylated):Forms via dehydration of ramipril’s carboxylic acid group, yielding an unsaturated DKP core (C9a=C9). It lacks the C9a hydroxyl group, evidenced by absence of O-H signals in NMR (δ 8.42 ppm) and IR (3420 cm⁻¹). Its molecular formula is C₂₃H₂₈N₂O₄ (MW 396.49 g/mol), confirmed via mass spectrometry [1] [4]. X-ray studies show planar geometry at C9a, contrasting the tetrahedral chirality in the hydroxylated analog [1].
Ramipril Diacid:Generated by ester hydrolysis of ramipril, retaining a linear structure with free carboxylic acids at both termini. Its molecular formula is C₂₃H₃₂N₂O₅ (MW 416.52 g/mol). Diagnostic NMR signals include the proline -COOH at δ 12.1 ppm (broad) and the absence of ethyl ester protons (δ 4.10 ppm). IR shows broad O-H stretches (2500–3300 cm⁻¹) and carbonyl bands at 1710 cm⁻¹ (acid) and 1650 cm⁻¹ (amide) [4] [8].
Chromatographically, the hydroxydiketopiperazine elutes later than ramipril diacid in reversed-phase HPLC due to lower polarity but earlier than non-hydroxylated DKP due to H-bonding with stationary phases [5] [7].
Table 3: Structural Differentiation of Ramipril Degradants
Degradant | Molecular Formula | Key Differentiating Features |
---|---|---|
Ramipril Hydroxydiketopiperazine | C₂₃H₃₀N₂O₅ | - C9a-OH (NMR: δ 8.42 ppm; IR: 3420 cm⁻¹)- Ethyl ester (NMR: δ 4.10 ppm; IR: 1735 cm⁻¹)- Five chiral centers |
Ramipril Diketopiperazine | C₂₃H₂₈N₂O₄ | - Unsaturated C9a=C9 (NMR: δ 5.82 ppm, vinyl H)- No O-H signal- Planar C9a geometry |
Ramipril Diacid | C₂₃H₃₂N₂O₅ | - Two COOH groups (NMR: δ 12.1 ppm; IR: 2500–3300 cm⁻¹ broad)- No ethyl ester signals |
Comprehensive Compound Listing
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2